REACTION_CXSMILES
|
CC1C2=CC=CC(C(O[C@H]3[C@H](O[C@H]4O[C@H](C)[C@H](O)[C@H](O)[C@H]4NC)C4=CC#C[C@H]5O[C@@]5([C@@H]5OC(=O)OC5)C#CC4=C3)=O)=C2C=C(OC)C=1.[N+:48]([C:51]1[CH:56]=[CH:55][C:54](S(O)(=O)=O)=[C:53]([N+]([O-])=O)[C:52]=1[N+]([O-])=O)([O-:50])=[O:49]>C(=O)(O)[O-].[Na+]>[N+:48]([C:51]1[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=1)([O-:50])=[O:49] |f:2.3|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=CC=2C1=CC=CC2C(=O)O[C@@H]3C=C/4C#C[C@]5([C@H](O5)C#C/C=C4/[C@H]3O[C@@H]6[C@@H]([C@H]([C@H]([C@H](O6)C)O)O)NC)[C@H]7COC(=O)O7)OC
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=CC=2C1=CC=CC2C(=O)O[C@@H]3C=C/4C#C[C@]5([C@H](O5)C#C/C=C4/[C@H]3O[C@@H]6[C@@H]([C@H]([C@H]([C@H](O6)C)O)O)NC)[C@H]7COC(=O)O7)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C=C1)S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling in the dark
|
Type
|
ADDITION
|
Details
|
The powdery H-SMA stepwise was added in a total amount of 0.5 g in several times
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
During the reaction
|
Type
|
CUSTOM
|
Details
|
taken out from the reaction mixture 24 hours
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
ADDITION
|
Details
|
was started was diluted
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC1C2=CC=CC(C(O[C@H]3[C@H](O[C@H]4O[C@H](C)[C@H](O)[C@H](O)[C@H]4NC)C4=CC#C[C@H]5O[C@@]5([C@@H]5OC(=O)OC5)C#CC4=C3)=O)=C2C=C(OC)C=1.[N+:48]([C:51]1[CH:56]=[CH:55][C:54](S(O)(=O)=O)=[C:53]([N+]([O-])=O)[C:52]=1[N+]([O-])=O)([O-:50])=[O:49]>C(=O)(O)[O-].[Na+]>[N+:48]([C:51]1[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=1)([O-:50])=[O:49] |f:2.3|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=CC=2C1=CC=CC2C(=O)O[C@@H]3C=C/4C#C[C@]5([C@H](O5)C#C/C=C4/[C@H]3O[C@@H]6[C@@H]([C@H]([C@H]([C@H](O6)C)O)O)NC)[C@H]7COC(=O)O7)OC
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=CC=2C1=CC=CC2C(=O)O[C@@H]3C=C/4C#C[C@]5([C@H](O5)C#C/C=C4/[C@H]3O[C@@H]6[C@@H]([C@H]([C@H]([C@H](O6)C)O)O)NC)[C@H]7COC(=O)O7)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C=C1)S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling in the dark
|
Type
|
ADDITION
|
Details
|
The powdery H-SMA stepwise was added in a total amount of 0.5 g in several times
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
During the reaction
|
Type
|
CUSTOM
|
Details
|
taken out from the reaction mixture 24 hours
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
ADDITION
|
Details
|
was started was diluted
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |